molecular formula C9H19NO3 B13184159 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid

5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid

Katalognummer: B13184159
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: ATGZAWRANAIUNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is a γ-aminobutyric acid (GABA) analogue structurally related to baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a well-known GABAB receptor agonist. The compound features a pentanoic acid backbone with an amino group at position 5 and a propan-2-yloxymethyl substituent at position 3. This ether-containing side chain distinguishes it from other baclofen homologues, which often incorporate aromatic or halogenated groups .

Eigenschaften

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

5-amino-3-(propan-2-yloxymethyl)pentanoic acid

InChI

InChI=1S/C9H19NO3/c1-7(2)13-6-8(3-4-10)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)

InChI-Schlüssel

ATGZAWRANAIUNP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC(CCN)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopentanoic acid with propan-2-yloxy methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis can be conducted at ambient temperature and pressure, reducing the need for extreme conditions and minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The propan-2-yloxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

Key Compounds:

Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid): The prototypical GABAB agonist, with a butanoic acid backbone and 4-chlorophenyl substituent.

(R)-5-Amino-3-(4-chlorophenyl)pentanoic Acid: A pentanoic acid homologue of baclofen with enhanced GABAB receptor affinity in guinea pig ileum assays .

5-Amino-4-(4-chlorophenyl)pentanoic Acid: A positional isomer with the chlorophenyl group at position 4; exhibits reduced receptor interaction compared to baclofen .

Structural Differences and Implications:
  • Substituent Position: Moving the chlorophenyl group from position 3 (as in baclofen) to position 4 in pentanoic acid homologues drastically alters receptor binding. For example, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid shows significant activity, whereas its positional isomer (5-amino-4-(4-chlorophenyl)pentanoic acid) is inactive .
  • Ether vs.
  • Electron-Withdrawing Groups: The trifluoromethyl group in 5-amino-3-(trifluoromethyl)pentanoic acid hydrochloride introduces strong electronegativity, which could stabilize receptor-ligand interactions .

Pharmacological Profiles

Compound GABAB Activity (Guinea Pig Ileum) Enantiomer-Specific Effects Key Reference
Baclofen High agonist activity Racemic mixture used
(R)-5-Amino-3-(4-chlorophenyl)pentanoic Acid Enhanced activity vs. baclofen (R)-enantiomer active
5-Amino-4-(4-chlorophenyl)pentanoic Acid Inactive N/A
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic Acid Not reported (inferred potential) Likely enantiomer-dependent N/A
  • Enantioselectivity: The (R)-enantiomer of 5-amino-3-(4-chlorophenyl)pentanoic acid demonstrates superior activity compared to the (S)-form, highlighting the importance of stereochemistry in GABAB receptor binding .
  • Functional Outcomes : Compounds with bulkier substituents (e.g., propan-2-yloxymethyl) may exhibit delayed metabolic clearance but require empirical validation.

Physicochemical Properties

  • Solubility: Esters of pentanoic acid (e.g., methyl or ethyl esters) are often used as prodrugs to improve solubility, as seen in chromatographic studies of related compounds .

Biologische Aktivität

5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its structural resemblance to neurotransmitters and amino acids. This article explores its biological activity, mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is C10H21NO3, with a molecular weight of approximately 175.25 g/mol. Its unique structure includes an amino group and a propan-2-yloxy substituent, which enhances its lipophilicity and potentially improves membrane permeability and bioavailability.

Research indicates that 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid may act as a GABA (gamma-aminobutyric acid) receptor agonist . This interaction could play a significant role in modulating neurotransmission, influencing conditions such as anxiety, epilepsy, and other neurological disorders. The compound's ability to bind to GABA receptors suggests potential therapeutic applications in treating these conditions.

Neuropharmacological Effects

Several studies have highlighted the neuropharmacological effects of compounds similar to 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid. For instance:

  • GABA Receptor Modulation : The compound has been shown to influence GABAergic transmission, which is critical in managing excitatory neurotransmission in the central nervous system (CNS) .
  • Anxiolytic and Anticonvulsant Properties : Due to its structural similarities with known GABAergic agents, it may exhibit anxiolytic and anticonvulsant properties, making it a candidate for further investigation in treating anxiety disorders and epilepsy .

Antimicrobial Activity

While primarily studied for its neurological effects, preliminary data suggest that this compound may also possess antimicrobial properties. The structural characteristics that enhance its interaction with biological membranes could contribute to its efficacy against certain bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid, a comparison with structurally similar compounds can be insightful. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
5-Amino-3-methylpentanoic acidC7H15NO2Lacks the propan-2-yloxy group; simpler structure
BaclofenC10H13ClN2O2A known GABA receptor agonist; used for muscle spasticity
4-Aminobutanoic acid (GABA)C4H9NO2Directly involved in neurotransmission; smaller size
5-{[(Benzyloxy)carbonyl]amino}-3-(propan-2-yloxy)methylpentanoic acidC15H21N3O4Contains a benzyloxy group; larger and more complex

This table illustrates how the unique combination of functional groups in 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid may confer distinct biological activities compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of analogs and derivatives of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid. For example:

  • Neuropharmacological Evaluation : A study assessed the binding affinity of various analogs at GABA receptors, revealing that modifications in structure significantly affect their biological activity .
  • Antimicrobial Screening : In vitro studies indicated that certain derivatives exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Toxicity Assessment : Toxicological evaluations using cell lines such as HaCat (human keratinocytes) demonstrated varying degrees of cytotoxicity among different analogs, underscoring the importance of structural modifications on safety profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.